

Applications of 14-Methyldocosanoyl-CoA in Lipidomics: A Detailed Guide

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Compound of Interest

Compound Name: 14-Methyldocosanoyl-CoA

Cat. No.: B15547959

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Introduction

14-Methyldocosanoyl-CoA is a coenzyme A (CoA) ester of a branched-chain very long-chain fatty acid (VLCFA). While specific research focusing exclusively on **14-methyldocosanoyl-CoA** is limited, its role and applications in lipidomics can be understood by examining the broader class of branched-chain fatty acids (BCFAs) and very long-chain fatty acyl-CoAs. These molecules are crucial components of cellular metabolism and are increasingly recognized for their involvement in various physiological and pathological processes. This document provides detailed application notes and protocols for the study of **14-methyldocosanoyl-CoA** and related compounds in the field of lipidomics.

Branched-chain fatty acids are key components of bacterial cell membranes, influencing membrane fluidity and function.[1] In mammals, VLCFAs and BCFAs, or their CoA esters, are involved in regulating gene expression through nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPAR α).[2][3] Dysregulation of VLCFA metabolism is associated with severe neurological disorders, such as X-linked adrenoleukodystrophy.[4] Therefore, the accurate analysis of these molecules is critical for understanding disease mechanisms and for the discovery of new therapeutic targets.

Application Notes

Biomarker Discovery in Infectious Diseases

- Application: Given that branched-chain fatty acids are abundant in the cell walls of certain bacteria, such as *Mycobacterium tuberculosis*, **14-methyldocosanoyl-CoA** can be investigated as a potential biomarker for bacterial infections.^{[5][6][7][8]} The unique lipid profiles of pathogenic bacteria can be exploited for diagnostic purposes.
- Research Context: In the context of tuberculosis research, lipidomics studies can help in understanding the host-pathogen interaction and in identifying new drug targets within the bacterial lipid metabolism.^[6] The analysis of specific BCFAs and their CoA derivatives can provide insights into the metabolic state of the bacteria.

Modulator of Nuclear Receptor Signaling

- Application: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPAR α).^{[2][3]} **14-Methyldocosanoyl-CoA**, as a member of this class, can be used in studies to investigate the activation of PPAR α and its downstream effects on lipid metabolism.
- Drug Development: Understanding how specific fatty acyl-CoAs modulate PPAR α activity can inform the development of novel drugs for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.

Standard for Quantitative Lipidomics

- Application: A purified and quantified standard of **14-methyldocosanoyl-CoA** is essential for the accurate quantification of this and other related BCFAs in biological samples using mass spectrometry-based lipidomics platforms.
- Methodology: It can be used to create calibration curves and as an internal standard (if isotopically labeled) to correct for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a lipidomics experiment analyzing the levels of **14-Methyldocosanoyl-CoA** in bacterial and mammalian samples. This data is for illustrative purposes to demonstrate how such findings could be presented.

Sample ID	Sample Type	Condition	14-Methyldocosanoyl-CoA (pmol/mg protein)	Fold Change	p-value
BAC-01	M. smegmatis	Control	15.2 ± 2.1	-	-
BAC-02	M. smegmatis	Isoniazid-treated	2.8 ± 0.5	0.18	<0.01
MAM-01	Human Hepatocytes	Control	0.5 ± 0.1	-	-
MAM-02	Human Hepatocytes	PPARα agonist	1.8 ± 0.3	3.6	<0.05

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a method for the extraction of acyl-CoAs, including **14-methyldocosanoyl-CoA**, from cultured cells or tissues.

Materials:

- Cold methanol
- Cold 5% perchloric acid (PCA)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- SPE conditioning solution (e.g., methanol)
- SPE equilibration solution (e.g., water)
- SPE wash solution (e.g., 5% methanol in water)

- SPE elution buffer (e.g., methanol with 50 mM ammonium acetate)
- Internal standard (e.g., ^{13}C -labeled acyl-CoA)

Procedure:

- **Sample Homogenization:** Homogenize cell pellets or tissue samples in 1 mL of cold methanol. Add the internal standard at this stage for accurate quantification.
- **Acidification:** Add 0.5 mL of cold 5% PCA to the homogenate, vortex thoroughly, and incubate on ice for 15 minutes to precipitate proteins.
- **Centrifugation:** Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.
- **SPE Cartridge Preparation:** Condition a C18 SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of water.
- **Sample Loading:** Load the supernatant onto the equilibrated SPE cartridge.
- **Washing:** Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar contaminants.
- **Elution:** Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.
- **Drying and Reconstitution:** Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of 14-Methyldocosanoyl-CoA by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of **14-methyldocosanoyl-CoA**.

Instrumentation:

- High-performance liquid chromatography (HPLC) system

- Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

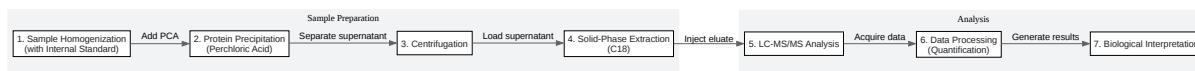
LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 10 mM ammonium acetate
- Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM ammonium acetate
- Gradient: A linear gradient from 5% to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 45°C

MS/MS Conditions:

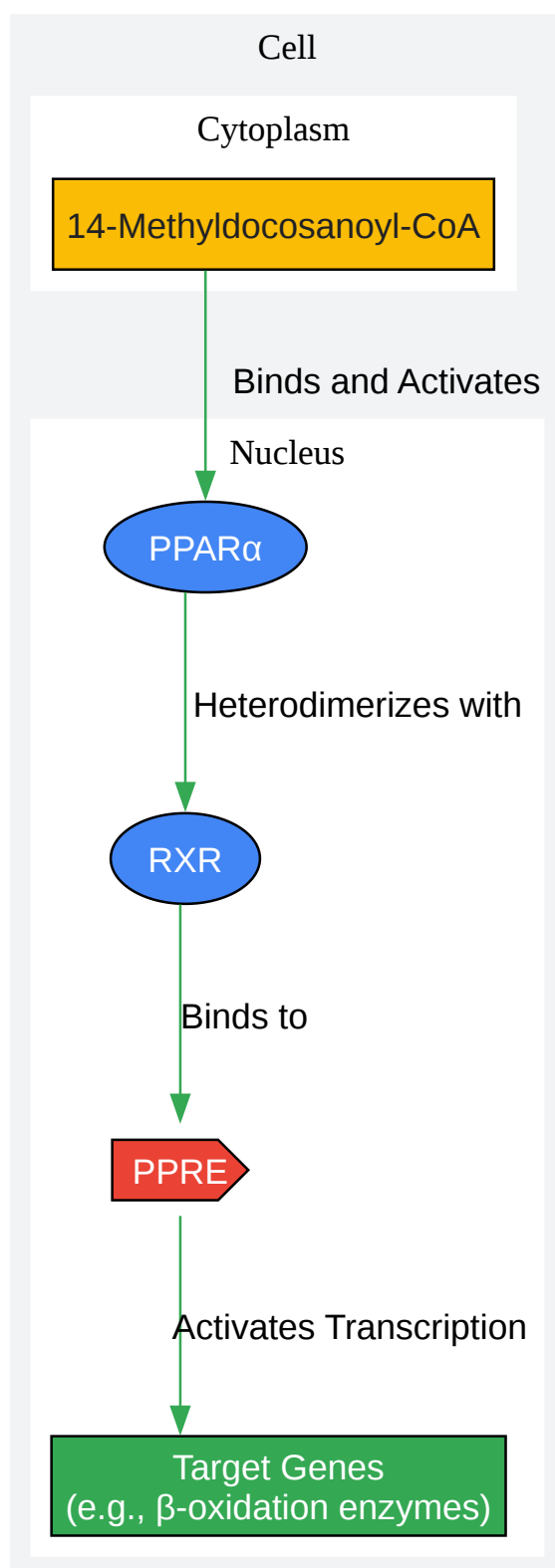
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for **14-methyldocosanoyl-CoA**. The exact m/z values would need to be determined using a pure standard.
- Collision Energy: Optimize for the specific analyte.
- Data Analysis: Quantify the analyte by comparing the peak area of the endogenous compound to the peak area of the internal standard and using a calibration curve generated with a pure standard of **14-methyldocosanoyl-CoA**.

Visualizations



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Caption: Workflow for the analysis of **14-Methyldocosanoyl-CoA**.



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Caption: Activation of PPARα signaling by **14-Methyldocosanoyl-CoA**.

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